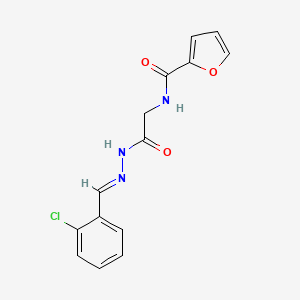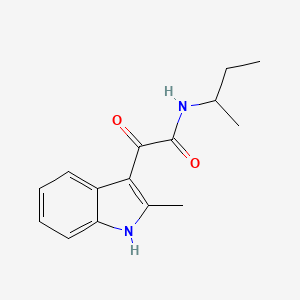![molecular formula C28H23N7O2 B2643810 N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide CAS No. 1171749-34-0](/img/no-structure.png)
N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide is a useful research compound. Its molecular formula is C28H23N7O2 and its molecular weight is 489.539. The purity is usually 95%.
BenchChem offers high-quality N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anticancer Potential
Antimicrobial and Insecticidal Activity
Research has shown that derivatives of pyrimidine and pyrazole, similar to the compound , exhibit significant antimicrobial and insecticidal activities. These compounds have been synthesized through innovative methods, including microwave irradiative cyclocondensation, highlighting their potential in developing new antimicrobial agents (Deohate & Palaspagar, 2020).
Anticancer Activity
Novel pyrazole derivatives, including structures akin to the compound of interest, have demonstrated promising anticancer activities. Such compounds have been evaluated for their efficacy against various cancer cell lines, with some showing higher anticancer activity than established drugs like doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016). Additionally, carboxamide derivatives of benzo[b][1,6]naphthyridines have been identified as potent cytotoxins against leukemia and carcinoma cell lines, further underscoring the anticancer potential of compounds related to the specified chemical (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Novel Syntheses and Chemical Transformations
- Synthetic Innovations: The synthesis of complex heterocyclic compounds, including pyrazolo[3,4-d]pyrimidine derivatives, has been explored through various novel synthetic routes. These approaches offer insights into the creation of molecules with potential applications in medicinal chemistry and beyond (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Chemical Engineering and Material Science Applications
- Crystal Engineering: The incorporation of specific functional groups into molecular frameworks, as seen in compounds related to the one , facilitates the directional assembly of molecules. This property is crucial for applications in crystal engineering and materials science, where the ordered arrangement of molecular units is essential (Reger, Elgin, Semeniuc, Pellechia, & Smith, 2005).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-naphthoic acid with 1,2-diaminobenzene to form N-(2-naphthyl)benzene-1,2-diamine. This intermediate is then reacted with 2,3-dimethyl-4-nitrobenzaldehyde to form N-(1-(2,3-dimethylphenyl)-4-nitro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-N-(2-naphthyl)benzene-1,2-diamine. Reduction of the nitro group with tin (II) chloride and hydrochloric acid followed by cyclization with acetic anhydride yields N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide.", "Starting Materials": [ "2-naphthoic acid", "1,2-diaminobenzene", "2,3-dimethyl-4-nitrobenzaldehyde", "tin (II) chloride", "acetic anhydride", "hydrochloric acid" ], "Reaction": [ "Condensation of 2-naphthoic acid with 1,2-diaminobenzene to form N-(2-naphthyl)benzene-1,2-diamine", "Reaction of N-(2-naphthyl)benzene-1,2-diamine with 2,3-dimethyl-4-nitrobenzaldehyde to form N-(1-(2,3-dimethylphenyl)-4-nitro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-N-(2-naphthyl)benzene-1,2-diamine", "Reduction of the nitro group with tin (II) chloride and hydrochloric acid", "Cyclization with acetic anhydride to yield N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide" ] } | |
CAS RN |
1171749-34-0 |
Molecular Formula |
C28H23N7O2 |
Molecular Weight |
489.539 |
IUPAC Name |
N-[2-[1-(2,3-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C28H23N7O2/c1-16-7-6-10-23(18(16)3)34-25-22(15-29-34)27(37)32-28(31-25)35-24(13-17(2)33-35)30-26(36)21-12-11-19-8-4-5-9-20(19)14-21/h4-15H,1-3H3,(H,30,36)(H,31,32,37) |
InChI Key |
ZOLKUVANLKJEJS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5=CC6=CC=CC=C6C=C5)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2643732.png)

![2-(2-(1H-indol-3-yl)acetyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2643735.png)


![{3-[(Dimethylamino)methyl]-4-fluorophenyl}boronic acid hydrochloride](/img/structure/B2643739.png)

![2-(((3,6-dichloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B2643744.png)
![2-[[1-(2,2-Difluoroethyl)-3-methoxypyrazol-4-yl]amino]acetic acid](/img/structure/B2643745.png)

![2-(2,4-dichlorophenoxy)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2643750.png)